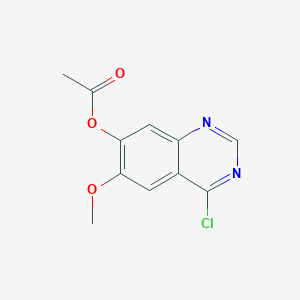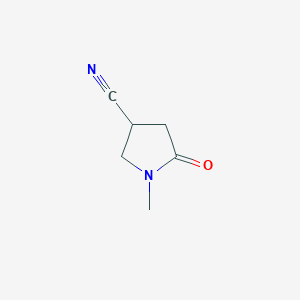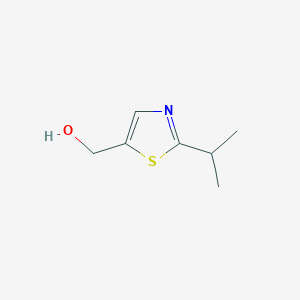
(2-异丙基噻唑-5-基)甲醇
描述
“(2-Isopropylthiazol-5-yl)methanol” is a chemical compound with the formula C7H11NOS . It contains a total of 21 bonds, including 10 non-H bonds, 5 multiple bonds, 2 rotatable bonds, 5 aromatic bonds, 1 five-membered ring, 1 hydroxyl group, 1 primary alcohol, and 1 Thiazole .
Molecular Structure Analysis
The molecule contains a total of 21 atoms, including 11 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 1 Sulfur atom . It also contains a five-membered ring and a hydroxyl group .科学研究应用
Pharmaceutical and Biological Activities
Thiazoles have been found to exhibit a variety of pharmaceutical and biological activities. They have been used in the development of drugs with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Agrochemicals
Thiazoles and their derivatives have broad applications in the field of agrochemicals . They are used in the synthesis of various pesticides and herbicides.
Industrial Applications
In the industrial sector, thiazoles are used in the production of rubber vulcanization . They are also used in the synthesis of liquid crystals , sensors , and sunscreens .
Photographic Sensitizers
Thiazoles are used as photographic sensitizers . They play a crucial role in the process of capturing and developing images in photography.
Catalysts
Thiazoles are used as catalysts in various chemical reactions . They help speed up the reaction rate, making the process more efficient.
Dyes and Pigments
Thiazoles are used in the production of dyes and pigments . They provide color to various products, from textiles to paints.
安全和危害
属性
IUPAC Name |
(2-propan-2-yl-1,3-thiazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-5(2)7-8-3-6(4-9)10-7/h3,5,9H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKAJPDGXQGBMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(S1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Isopropylthiazol-5-yl)methanol | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

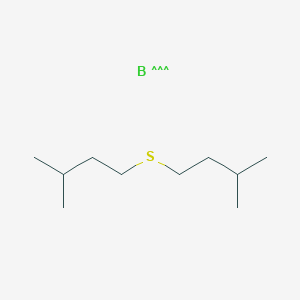

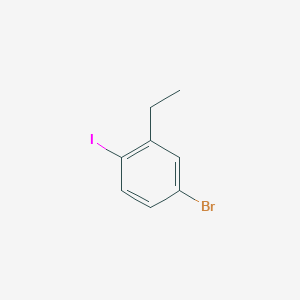
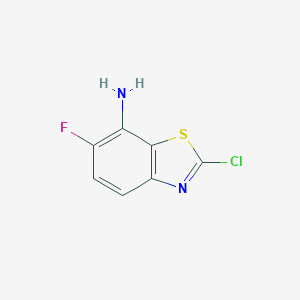
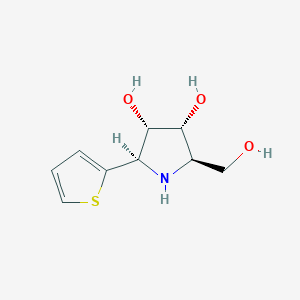
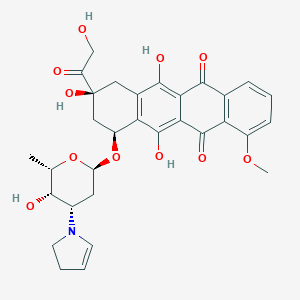
![[4-(2-Methylimidazol-1-yl)phenyl]methanol](/img/structure/B69914.png)
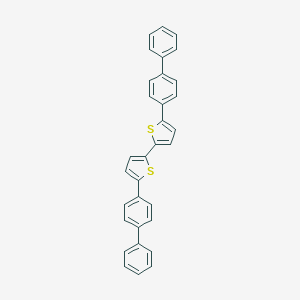
![2-[(2-Furylmethyl)sulfonyl]acetonitrile](/img/structure/B69919.png)
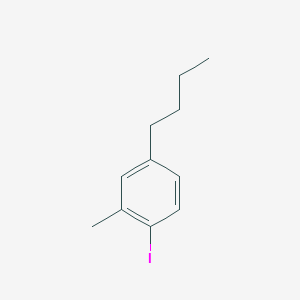
![1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B69930.png)
